(3-Cyclopropyl-5-(thiazol-5-yl)phenyl)boronic acid
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Overview
Description
(3-Cyclopropyl-5-(thiazol-5-yl)phenyl)boronic acid is a boronic acid derivative that has gained attention in the field of organic chemistry due to its unique structure and reactivity. This compound features a cyclopropyl group, a thiazole ring, and a phenyl ring, all connected to a boronic acid moiety. The presence of these functional groups makes it a versatile reagent in various chemical reactions, particularly in the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Cyclopropyl-5-(thiazol-5-yl)phenyl)boronic acid typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and thioureas.
Attachment of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions, often using diazo compounds and transition metal catalysts.
Formation of the Phenyl Ring: The phenyl ring is usually introduced through standard aromatic substitution reactions.
Boronic Acid Formation:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common techniques include the use of continuous flow reactors and automated synthesis platforms to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
(3-Cyclopropyl-5-(thiazol-5-yl)phenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or boronic anhydrides.
Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Palladium catalysts and bases like potassium carbonate are typically employed in Suzuki-Miyaura reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura reactions yield biaryl compounds, while oxidation reactions produce boronic esters or anhydrides.
Scientific Research Applications
(3-Cyclopropyl-5-(thiazol-5-yl)phenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in cross-coupling reactions to form complex molecules.
Biology: The compound is explored for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent, particularly in the development of boron-containing drugs.
Industry: It is used in the synthesis of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of (3-Cyclopropyl-5-(thiazol-5-yl)phenyl)boronic acid involves its ability to form stable complexes with various substrates. The boronic acid group can interact with diols and other nucleophiles, forming reversible covalent bonds. This property is exploited in various applications, such as in the design of sensors and drug delivery systems .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: A simpler boronic acid derivative with a phenyl ring.
Cyclopropylboronic Acid: Contains a cyclopropyl group attached to the boronic acid moiety.
Thiazolylboronic Acid: Features a thiazole ring connected to the boronic acid group.
Uniqueness
(3-Cyclopropyl-5-(thiazol-5-yl)phenyl)boronic acid is unique due to the combination of its functional groups, which impart distinct reactivity and versatility. The presence of the cyclopropyl group enhances its stability, while the thiazole ring provides additional sites for interaction with various substrates. This makes it a valuable reagent in both academic and industrial research.
Properties
Molecular Formula |
C12H12BNO2S |
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Molecular Weight |
245.11 g/mol |
IUPAC Name |
[3-cyclopropyl-5-(1,3-thiazol-5-yl)phenyl]boronic acid |
InChI |
InChI=1S/C12H12BNO2S/c15-13(16)11-4-9(8-1-2-8)3-10(5-11)12-6-14-7-17-12/h3-8,15-16H,1-2H2 |
InChI Key |
BXDQQJZDYVDWDV-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CC(=C1)C2CC2)C3=CN=CS3)(O)O |
Origin of Product |
United States |
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